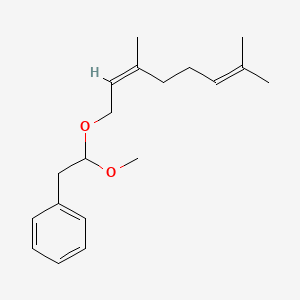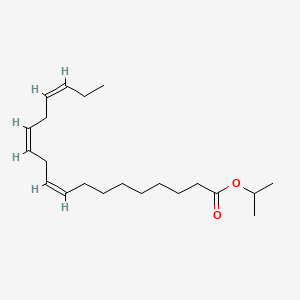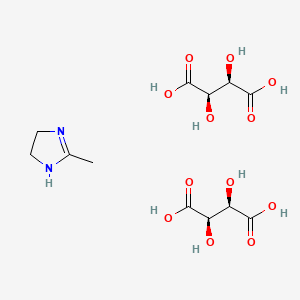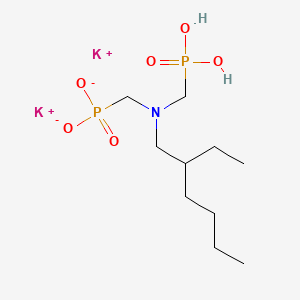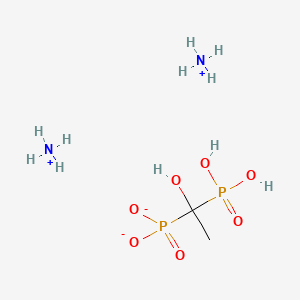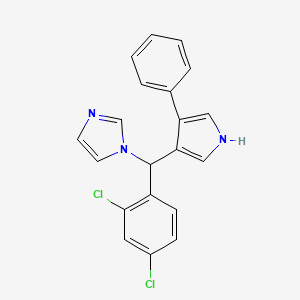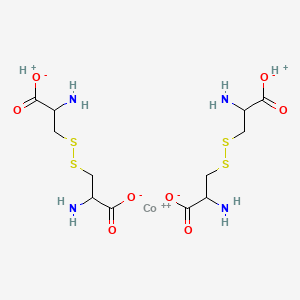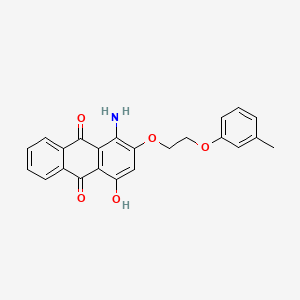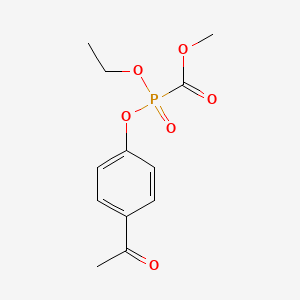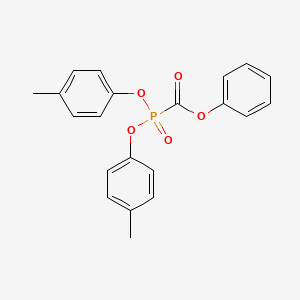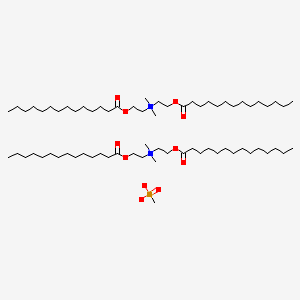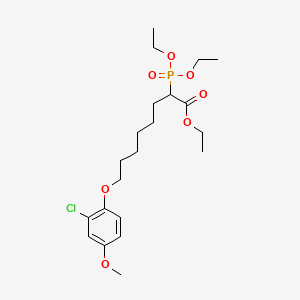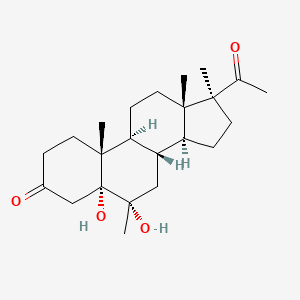
Pregnane-3,20-dione, 5,6-dihydroxy-6,17-dimethyl-, (5alpha,6beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pregnane-3,20-dione, 5,6-dihydroxy-6,17-dimethyl-, (5alpha,6beta)- typically involves the reduction of 17α-hydroxyprogesterone (17-OHP) by the enzyme 5α-reductase . This reaction is catalyzed by the SRD5A1 enzyme and possibly the SRD5A2 enzyme . The reduction process converts 17-OHP to 5α-Pregnan-17α-ol-3,20-dione, which is then further processed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the enzymatic reduction of precursor steroids under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Pregnane-3,20-dione, 5,6-dihydroxy-6,17-dimethyl-, (5alpha,6beta)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form other steroids such as allopregnanolone.
Substitution: Various substitution reactions can occur at different positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Pregnane-3,20-dione, 5,6-dihydroxy-6,17-dimethyl-, (5alpha,6beta)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroids.
Biology: The compound plays a role in the study of steroid metabolism and enzyme activity.
Medicine: It has potential therapeutic applications due to its neuroprotective effects.
Industry: The compound is used in the production of various steroid-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of Pregnane-3,20-dione, 5,6-dihydroxy-6,17-dimethyl-, (5alpha,6beta)- involves its interaction with progesterone receptors . It binds to these receptors and modulates their activity, leading to various physiological effects. The compound also acts as a neurosteroid, influencing the function of the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5α-Pregnan-17α-ol-3,20-dione: An intermediate in the synthesis of the target compound.
5α-Dihydroprogesterone: Another endogenous progestogen and neurosteroid.
Allopregnanolone: A neurosteroid synthesized from the target compound.
Uniqueness
Pregnane-3,20-dione, 5,6-dihydroxy-6,17-dimethyl-, (5alpha,6beta)- is unique due to its specific hydroxylation pattern and its role as an intermediate in the synthesis of other important steroids. Its ability to modulate progesterone receptors and act as a neurosteroid distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
3577-69-3 |
|---|---|
Molekularformel |
C23H36O4 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
(5R,6S,8S,9S,10R,13S,14S,17S)-17-acetyl-5,6-dihydroxy-6,10,13,17-tetramethyl-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H36O4/c1-14(24)19(2)10-7-17-16-13-22(5,26)23(27)12-15(25)6-9-21(23,4)18(16)8-11-20(17,19)3/h16-18,26-27H,6-13H2,1-5H3/t16-,17-,18-,19+,20-,21+,22-,23+/m0/s1 |
InChI-Schlüssel |
ITGHCVVFSZJIMB-JZSKPWMVSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@]([C@@]4([C@@]3(CCC(=O)C4)C)O)(C)O)C)C |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4(C3(CCC(=O)C4)C)O)(C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


